OB-2 Selectively Prolongs Activation Kinetics in Nociceptors, Unlike OB-1
In acutely isolated dorsal root ganglion (DRG) nociceptors, treatment with OB-2 resulted in a significant increase in the activation time constant (τ1) and response latency compared to vehicle-treated controls. This effect was not observed for the related STOML3 inhibitor OB-1, indicating that OB-2 has a distinct functional impact on nociceptor mechanotransduction [1].
| Evidence Dimension | Activation time constant (τ1) and Latency in DRG nociceptors |
|---|---|
| Target Compound Data | Significantly longer latency (P = 0.0315) and slower activation time constant (P = 0.001) vs. vehicle [1]. |
| Comparator Or Baseline | Vehicle-treated nociceptors |
| Quantified Difference | Statistically significant differences (P < 0.05 and P < 0.01) for both parameters; OB-1 did not produce these effects in the same study [1]. |
| Conditions | Acutely isolated mouse DRG neurons; currents measured using elastomeric pillar arrays; treatment with OB-2 (concentration not specified in available data) or vehicle; Mann-Whitney U-test [1]. |
Why This Matters
This provides direct functional evidence that OB-2 has a unique and measurable impact on nociceptor physiology, which is not replicated by the closely related STOML3 inhibitor OB-1, making OB-2 the required tool for studies focused on modulating nociceptor response kinetics.
- [1] Wetzel C, Pifferi S, Picci C, et al. Small-molecule inhibition of STOML3 oligomerization reverses pathological mechanical hypersensitivity. Nature Neuroscience. 2017;20(2):209-218. Supplementary Figure 2. PMID: 27941788. View Source
